Product packaging for Dibenz[b,f]oxepin(Cat. No.:CAS No. 257-05-6)

Dibenz[b,f]oxepin

Cat. No.: B1201610
CAS No.: 257-05-6
M. Wt: 194.23 g/mol
InChI Key: QQQCGYCZORNOOS-UHFFFAOYSA-N
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Description

Dibenz[b,f]oxepin is a tricyclic organic compound featuring a seven-membered oxepine ring fused with two benzene rings . This structure serves as a fundamental scaffold in medicinal chemistry and is found in several bioactive natural products and synthetic derivatives . Researchers value this compound for its role as a key intermediate in the synthesis of molecules with a wide spectrum of biological activities . The this compound structure is associated with diverse pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, antidepressant, and antimycobacterial activities . Its significance in drug discovery is highlighted by its presence in natural products like pacharin and bauhiniastatins, which are isolated from plants of the Bauhinia genus and have demonstrated potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (NCI-H460), and pro-myelocytic leukemia (HL-60) . Synthetic derivatives have been investigated as potential microtubule inhibitors, targeting the colchicine binding site in α,β-tubulin to disrupt cell division, making them promising candidates for anticancer research . Furthermore, specific derivatives have been developed for photopharmacology applications, where their biological activity can be controlled with light, offering a potential method for precise, spatially-controlled treatments . Other research explores derivatives for treating neurodegenerative diseases such as Alzheimer's and Parkinson's . Multiple synthetic routes provide access to the this compound scaffold, including intramolecular McMurry reactions, nucleophilic aromatic substitution (SNAr), and manganese(III)-based oxidative radical rearrangements . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O B1201610 Dibenz[b,f]oxepin CAS No. 257-05-6

Properties

CAS No.

257-05-6

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

benzo[b][1]benzoxepine

InChI

InChI=1S/C14H10O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10H

InChI Key

QQQCGYCZORNOOS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3O2

Other CAS No.

257-05-6

Synonyms

dibenz(b,f)oxepin

Origin of Product

United States

Scientific Research Applications

Biological Activities

Dibenz[b,f]oxepin and its derivatives exhibit a range of biological activities, making them valuable in various therapeutic areas:

  • Antipsychotic Properties : this compound derivatives have been studied for their effects on dopamine receptors. For instance, one derivative demonstrated higher activity at the dopamine D-4 receptor compared to clozapine, a well-known antipsychotic drug .
  • Antidepressant Effects : Some this compound compounds show promise as antidepressants, with mechanisms that may involve modulation of neurotransmitter systems .
  • Anti-inflammatory and Analgesic Activities : Research indicates that this compound derivatives can inhibit inflammatory processes and provide pain relief, suggesting their utility in treating conditions like arthritis .
  • Antitumor Activity : Certain derivatives have been identified as having anticancer properties, particularly through their interactions with tubulin, which is crucial for cell division .
  • Neuroprotective Effects : The compound has garnered interest for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. Studies suggest that it may protect against neurodegeneration and reduce levels of toxic proteins associated with these conditions .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Antipsychotic Activity : A study evaluated 10-(4-methylpiperazino)dibenz[b,f]oxepine for its affinity at clozapine binding sites in rat brains, revealing promising results in terms of receptor binding efficacy and potential therapeutic applications in psychosis management .
  • Neuroprotective Research : The compound omigapil (TCH346), a dibenz[b,f]oxepine derivative, was studied for its effects on congenital muscular dystrophy. Preclinical trials indicated safety and efficacy in reducing neurodegeneration in models of traumatic brain injury .

Summary of Findings

The following table summarizes key findings regarding the applications and properties of this compound:

Application Area Key Findings
AntipsychoticHigher D-4 receptor activity than clozapine
AntidepressantPotential modulation of neurotransmitter systems
Anti-inflammatoryInhibition of inflammatory processes
AnalgesicEffective pain relief mechanisms
AntitumorInteraction with tubulin; anticancer properties
NeuroprotectiveProtective effects against neurodegeneration; potential use in Alzheimer's

Chemical Reactions Analysis

Intramolecular Aromatic Nucleophilic Substitution (S<sub>N</sub>Ar)

Developed by Krawczyk et al., this method uses sodium azide to enhance reaction efficiency:

  • Electron-withdrawing groups : Two nitro groups on one benzene ring activate the system for substitution .

  • Substitution : A hydroxyl group replaces one nitro group, enabling intramolecular cyclization .

Key Data :

  • Yield : 88%–95% .

  • Advantages: High regioselectivity and minimal byproducts .

Knoevenagel Condensation and Ullmann Cyclization

A two-step protocol:

  • Knoevenagel condensation : Forms an α,β-unsaturated carbonyl intermediate .

  • Ullmann ether formation : Cyclization with or without CuI catalyst yields the oxepine ring .

Key Data :

  • Yield : Up to 92% under optimized conditions .

  • CuI-free pathways reduce metal contamination .

Mizoroki–Heck Reaction

A palladium-catalyzed approach:

  • Diaryl ether preparation : 2-Bromophenol reacts with 2-fluorobenzaldehyde via nucleophilic substitution .

  • Wittig olefination : Generates a bromoolefin intermediate .

  • Cyclization : Pd<sup>0</sup> catalysts promote ring closure via Mizoroki–Heck coupling .

Key Data :

  • Yield : 59% for the endo product .

  • Requires phosphine ligands for stability .

McMurry Reaction

A titanium-mediated reductive coupling:

  • Diaryl aldehyde synthesis : Microwave-assisted coupling of salicylaldehydes with fluorobenzaldehydes .

  • Intramolecular McMurry cyclization : TiCl<sub>4</sub>/Zn reduces aldehydes to alkenes, forming the oxepine ring .

Key Data :

  • Yield : 53%–55% .

  • Microwave conditions reduce reaction time .

Oxidative C–H Functionalization with TMSCHN<sub>2</sub>

A copper-catalyzed method:

  • C–H activation : Trimethylsilyl diazomethane (TMS-CHN<sub>2</sub>) facilitates insertion into the aromatic C–H bond .

  • Rearrangement : Forms the dibenzo[b,f]oxepine backbone via ring expansion .

Key Data :

  • Yield : 55% .

  • Uses nonprotic peroxide (PhCO<sub>2</sub>)<sub>2</sub> as an oxidant .

Comparative Analysis of Methods

Method Key Steps Catalyst/Conditions Yield
Ullmann-Friedel–CraftsUllmann coupling, Friedel–CraftsAcidic conditions60%–75%
S<sub>N</sub>ArIntramolecular substitutionNa<sub>3</sub>N88%–95%
Knoevenagel-UllmannCondensation, cyclizationCuI (optional)≤92%
Mizoroki–HeckPalladium-catalyzed couplingPd<sup>0</sup>, ligands59%
McMurry ReactionReductive couplingTiCl<sub>4</sub>/Zn53%–55%
C–H FunctionalizationCopper-catalyzed insertionCu(OTf)<sub>2</sub>, bipyridine55%

Key Trends and Recommendations

  • High-yielding methods : S<sub>N</sub>Ar and Knoevenagel-Ullmann protocols offer superior yields (>90%) .

  • Metal-free routes : Microwave-assisted McMurry reactions avoid transition metals but require precise temperature control .

  • Scalability : Ullmann and Friedel–Crafts methods are industrially preferred for large-scale synthesis despite moderate yields .

This synthesis landscape highlights the versatility of dibenzo[b,f]oxepine chemistry, with method selection depending on target substituents, yield requirements, and catalytic constraints.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dibenz[b,f]oxepin is structurally and functionally analogous to other tricyclic frameworks, including dibenz[b,e]oxepins, dibenzocycloheptenes, and dibenzothiepins. Below is a detailed comparison:

Structural and Functional Analogues

Compound Class Key Structural Differences Pharmacological Activities Key References
This compound Seven-membered oxepin ring High D4 receptor selectivity; anxiolytic, antipsychotic, anti-inflammatory
Dibenz[b,e]oxepin Oxepin ring fused at [b,e] positions Antidepressant (e.g., doxepin), antihistaminic, anti-cancer (HDAC inhibition)
Dibenzocycloheptene Seven-membered carbocyclic ring Antipsychotic (e.g., clozapine analogues); moderate D4 selectivity
Dibenzothiepin Sulfur atom replaces oxygen in oxepin ring Chiroptical properties; limited biological data

Receptor-Binding Profiles

Clozapine analogues with this compound scaffolds exhibit enhanced dopamine D4 receptor affinity compared to dibenzocycloheptenes. For example:

  • 10-(4-Methylpiperazino)this compound: D4 receptor affinity (Ki): 2.1 nM (twice clozapine’s activity) . Selectivity ratio (D2/D4): 9.4, matching clozapine’s selectivity .
  • Dibenzocycloheptene analogues : Lower D4 affinity (Ki > 10 nM) and reduced selectivity .

Antimicrobial Activity

Dibenz[b,e]oxepin derivatives with fluorine/trifluoromethyl substituents show superior activity against Gram-positive bacteria and fungi:

Compound Substituents MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. C. albicans References
7a (CF3) 2-CF3, 4-F 12.5 25
7f (F) 2-F, 4-F 25 50
Clotrimazole (Control) - 6.25 6.25

Key Research Findings

Antipsychotic Activity : this compound derivatives exhibit 2-fold higher D4 receptor activity than clozapine, making them candidates for schizophrenia treatment with reduced extrapyramidal side effects .

Antimicrobial Potency : Fluorinated dibenz[b,e]oxepin oximes show MIC values of 12.5–25 µg/mL against drug-resistant S. aureus and C. albicans .

Anti-inflammatory Applications : Tucaresol analogues with this compound scaffolds inhibit TNF-α secretion at IC50 = 0.8 µM .

Q & A

Q. What are the established synthetic routes for dibenz[b,f]oxepin derivatives, and what are their key intermediates?

The primary synthetic strategies include:

  • Intramolecular McMurry coupling : Diaryl ether precursors undergo cyclization using TiCl₄/Zn in THF, yielding the oxepin core in 53–55% efficiency .
  • Nucleophilic aromatic substitution (SNAr) : Microwave-assisted reactions between salicylaldehydes and fluorobenzaldehydes generate diaryl ether intermediates .
  • Radical-mediated rearrangements : Mn(III)-based oxidative 1,2-aryl radical rearrangements form the dibenzoxepin skeleton, useful for annulated derivatives . Key intermediates include 11-chloro-6,11-dihydrodibenzoxepin and diaryl ethers with reactive ester groups (e.g., methanesulfonyl chloride derivatives) .

Q. Which biological activities are commonly associated with this compound derivatives?

  • Neuroprotection : Derivatives like 11-(4-cinnamyl-1-piperazinyl)-3-fluoro-6,11-dihydrodibenzoxepin prolong gasping movements in murine cerebral ischemia models (minimal effective dose: 3–30 mg/kg) by inhibiting lipid peroxidation in brain mitochondria .
  • Antimicrobial activity : Fluorinated and trifluoromethyl-substituted derivatives exhibit selective antibacterial effects against Gram-positive strains (IC₅₀: 23.8–32.8 μM) .
  • Photostability : The aromaticity of the excited-state oxepin ring enhances photostability compared to non-aromatic analogs .

Advanced Research Questions

Q. How can stereoselective synthesis of dibenz[b,f]oxepins be optimized, particularly for E/Z isomerism?

  • Chiral auxiliaries : Use of enantiopure piperazine derivatives (e.g., 4-cinnamyl-1-piperazinyl) during nucleophilic substitution ensures trans (E) configuration at the oxepin double bond .
  • Catalytic asymmetric methods : Limited data exist, but TiCl₄-mediated McMurry reactions favor planar transition states, reducing stereochemical complexity .
  • Challenges : Radical-based syntheses (e.g., Mn(III) rearrangements) often lack stereocontrol, necessitating post-synthetic purification .

Q. What experimental design considerations are critical for validating anti-hypoxic activity in vivo?

  • Murine ischemia models : Decapitation-induced complete ischemia tests measure gasping persistence (e.g., 10 mg/kg oral doses prolong survival by 30–50% vs. controls) .
  • Lipid peroxidation assays : Isolated brain mitochondria are treated with Fe²⁺/ascorbate to quantify malondialdehyde (MDA) levels, with IC₅₀ values correlating to methoxy→hydroxy metabolic activation .
  • Data contradictions : Discrepancies in minimal effective doses (e.g., 3 vs. 30 mg/kg) may arise from differences in substituent electronic effects or bioavailability .

Q. How does excited-state aromaticity influence the photochemical reactivity of dibenz[b,f]oxepins?

  • Baird’s rule : The 4nπ-electron system (n=4) in the S₁ and T₁ states gains aromaticity, leading to planarization (NICS = −15.2 ppm) and reduced photoreactivity compared to non-aromatic analogs like suberene .
  • Experimental validation : Stokes shift analysis and fluorescence lifetime measurements confirm conformational changes from V-shaped (S₀) to planar (S₁) geometries .
  • Synthetic implications : Photoinduced dehydration of diols to dibenzoxepins is feasible under UV light, unlike thermal methods .

Q. What strategies resolve contradictions in antimicrobial activity data across substituted dibenzoxepins?

  • Structure-activity relationship (SAR) analysis : CF₃ and F disubstitution enhances Gram-positive selectivity by increasing lipophilicity (logP >3.5) and membrane penetration .
  • Methodological standardization : Use broth microdilution (MIC) assays instead of disk diffusion to control for solubility variations .
  • Counter-screening : Test cytotoxicity in mammalian cells (e.g., HEK 293) to exclude non-selective agents (e.g., chalcone derivatives with IC₅₀ >100 μM) .

Methodological Guidance

Q. How should researchers design dose-response studies for neuroprotective dibenzoxepins?

  • Dose range : Start with 0.005–20 mg/kg/day (oral) based on cerebral bioavailability and prior ED₅₀ data .
  • Endpoint selection : Combine behavioral (e.g., rotarod performance) and biochemical (e.g., MDA levels) metrics to capture multifactorial neuroprotection .
  • PK/PD modeling : Monitor plasma half-life (e.g., ~4–6 hours for cinnamyl-piperazinyl derivatives) to align dosing intervals with therapeutic windows .

Q. What analytical techniques are essential for characterizing dibenzoxepin derivatives?

  • NMR/FTIR : Confirm regiochemistry (e.g., 2- vs. 3-fluoro substitution) and trans/cis isomer ratios .
  • Mass spectrometry : Detect metabolic products (e.g., demethylation of methoxy groups) using LC-MS/MS .
  • X-ray crystallography : Resolve conformational ambiguities in the oxepin ring, particularly for photostable derivatives .

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